molecular formula C14H13F5N2O4 B2624966 5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005064-24-3

5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2624966
CAS No.: 1005064-24-3
M. Wt: 368.26
InChI Key: DSGBODYJDMNJDK-UHFFFAOYSA-N
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Description

5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound characterized by the presence of multiple functional groups, including acetyl, difluoromethoxy, hydroxy, and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. One common approach is the use of difluoromethylation reactions, which introduce the difluoromethoxy group into the molecule. This can be achieved through the reaction of appropriate precursors with difluorocarbene reagents under controlled conditions . Additionally, the incorporation of the trifluoromethyl group can be accomplished using trifluoromethylation reagents in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and achieve the desired compound with high selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the acetyl group can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-6-[2-(fluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
  • 5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(methyl)-1,3-diazinan-2-one
  • 5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazepan-2-one

Uniqueness

The presence of both difluoromethoxy and trifluoromethyl groups in 5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased stability and enhanced biological activity . The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5N2O4/c1-6(22)9-10(7-4-2-3-5-8(7)25-11(15)16)20-12(23)21-13(9,24)14(17,18)19/h2-5,9-11,24H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBODYJDMNJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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